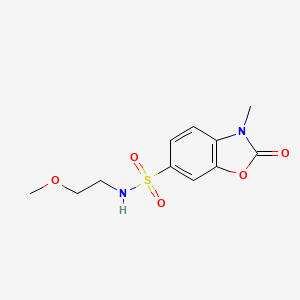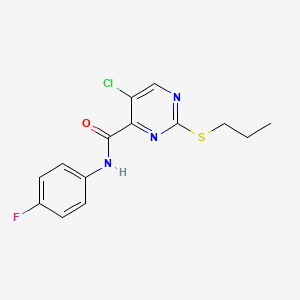![molecular formula C24H18F3NO2 B4230481 4-(9H-fluoren-2-yl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B4230481.png)
4-(9H-fluoren-2-yl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide
Overview
Description
4-(9H-fluoren-2-yl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide is a synthetic organic compound characterized by the presence of a fluorenyl group, a trifluoromethyl group, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9H-fluoren-2-yl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide typically involves multiple steps, starting with the preparation of the fluorenyl and trifluoromethyl phenyl intermediates. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This can include continuous flow synthesis techniques, which offer better control over reaction parameters and can be more efficient than traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
4-(9H-fluoren-2-yl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield fluorenone derivatives, while substitution reactions could introduce various functional groups onto the fluorenyl or trifluoromethyl phenyl moieties.
Scientific Research Applications
4-(9H-fluoren-2-yl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: It can be used in the study of biological systems, including as a probe for investigating enzyme activity or as a potential therapeutic agent.
Medicine: The compound’s unique structural features make it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: In the materials science field, it can be used in the development of advanced materials with specific properties, such as improved thermal stability or electronic characteristics
Mechanism of Action
The mechanism of action of 4-(9H-fluoren-2-yl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, potentially inhibiting their activity. The fluorenyl group can also play a role in the compound’s overall reactivity and stability, influencing its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(9H-fluoren-2-yl)-4-oxo-N-phenylbutanamide: Lacks the trifluoromethyl group, which can significantly alter its reactivity and biological activity.
4-(9H-fluoren-2-yl)-4-oxo-N-[4-(trifluoromethyl)phenyl]butanamide: Similar structure but with the trifluoromethyl group in a different position, which can affect its binding properties and overall activity.
Uniqueness
The presence of both the fluorenyl and trifluoromethyl groups in 4-(9H-fluoren-2-yl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide makes it unique compared to other similar compounds. These groups contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(9H-fluoren-2-yl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F3NO2/c25-24(26,27)18-5-3-6-19(14-18)28-23(30)11-10-22(29)16-8-9-21-17(13-16)12-15-4-1-2-7-20(15)21/h1-9,13-14H,10-12H2,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMBRHSEWPNELK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)CCC(=O)NC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(cyclohexylcarbamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B4230411.png)
![ethyl 4-({4-amino-6-[(4-phenoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate](/img/structure/B4230415.png)


![ethyl 7-(2-furyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4230434.png)
![1-(3-chlorophenyl)-3-{4-[4-(4-fluorobenzoyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B4230437.png)
![4-bromo-2-(4-(2,4-dimethylphenyl)-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)phenol](/img/structure/B4230441.png)
![N-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE](/img/structure/B4230447.png)
![3,4-dihydro-2H-quinolin-1-yl-[5-nitro-2-(oxolan-2-ylmethylamino)phenyl]methanone](/img/structure/B4230448.png)
![N-1,3-benzodioxol-5-yl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4230454.png)
![4-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-(4-phenoxyphenyl)benzenesulfonamide](/img/structure/B4230465.png)
![2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B4230471.png)
![3-[(2-chloro-5-methylphenoxy)methyl]-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B4230478.png)
![N'~1~,N'~4~-bis[(4-chloro-3-methylphenoxy)acetyl]-1,4-cyclohexanedicarbohydrazide](/img/structure/B4230489.png)
